1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine -

1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine

Catalog Number: EVT-3914704
CAS Number:
Molecular Formula: C23H27N3O
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid (NPOPPBA)

Compound Description: NPOPPBA is a non-peptidic inhibitor of 3CLpro, a protease that is essential for the replication of coronaviruses, including SARS-CoV-2 []. In silico studies suggest it may also act as a Fusarinine-C ornithinesterase inhibitor, potentially beneficial in cancer treatment []. NPOPPBA exhibits potential for oral absorption and displays drug-like properties according to in silico predictions [].

Relevance: NPOPPBA shares the core structure of a 1H-pyrazole ring with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. Both compounds feature a substituent at the 4-position of the pyrazole ring, although the specific substituents differ. The presence of the pyrazole ring, particularly with modifications at the 4-position, suggests potential for shared biological activity or target affinity between NPOPPBA and 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine.

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione

Compound Description: This compound serves as a ligand in the formation of a binuclear gadolinium (III) complex []. Its excited-state energy level makes it a promising candidate for creating highly luminescent europium (III) and samarium (III) complexes [].

Relevance: This diketone contains a 1-methyl-1H-pyrazol-4-yl group, directly linking it structurally to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, which also features a substituted 1H-pyrazole ring. The presence of the same substituted pyrazole moiety in both compounds suggests the possibility of similar coordination chemistry and potential applications in materials science, particularly in the development of luminescent materials.

Relevance: While the specific substituents on the pyrazole ring differ, this compound shares the core 1-methyl-1H-pyrazol-4-yl moiety with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The structural similarity, particularly the substitution pattern on the pyrazole, makes it relevant for comparative analysis in terms of their physicochemical properties and potential applications.

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

Compound Description: This compound is a flavor modifier evaluated for its safety in food applications [, ]. Studies in rats demonstrate a good safety profile at intended use levels [, ].

Relevance: While this compound doesn't possess the same substituents on the pyrazole ring as 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, it shares the common feature of a substituted 1H-pyrazole. This makes it relevant for understanding the general toxicological and pharmacological properties associated with the 1H-pyrazole scaffold, which can inform future studies on compounds like 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine.

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Compound Description: This series of compounds, synthesized by reacting various substituted pyrazoles with bromoglucose, was designed to explore anti-diabetic activity []. Several compounds within this series showed moderate anti-diabetic effects comparable to the standard drug remogliflozin [].

Relevance: These compounds, featuring a sugar moiety linked to a substituted pyrazole ring, share the 1H-pyrazole core with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The presence of diverse substituents on the pyrazole ring in this series, and their demonstrated anti-diabetic potential, highlight the versatility of the pyrazole scaffold for developing biologically active compounds. This further emphasizes the need to explore the pharmacological properties of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine.

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033 is a potent and selective dual inhibitor of c-Met and Ron receptor tyrosine kinases, both implicated in cancer development and progression []. Notably, MK-8033 demonstrates preferential binding to the activated conformation of c-Met, potentially offering an advantage in therapeutic efficacy [].

Relevance: MK-8033 incorporates a 1-methyl-1H-pyrazol-4-yl moiety within its complex structure, a feature shared with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. While MK-8033 targets specific kinases, the presence of the shared pyrazole motif underscores the versatility of this heterocycle in medicinal chemistry and encourages further investigation of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine for potential biological activity.

3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

Compound Description: These two compounds are structurally similar propenones with variations in the methoxy substitution on the phenyl ring []. Both compounds form hydrogen-bonded chains in their crystal structures [].

Relevance: Both compounds share the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. While the target compound has a biphenyl group at the 4-position of the pyrazole, these compounds offer insights into the effects of different substituents at that position, particularly regarding their influence on crystal packing and intermolecular interactions.

4-Chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones

Compound Description: This series of compounds, synthesized using a microwave-assisted Vilsmeier reaction, was designed as potential antimicrobial agents due to the presence of both pyranochromenone and pyrazoline moieties []. In vitro assays showed promising antibacterial and antifungal activities for some of the synthesized compounds [].

Relevance: The shared 1,3-diphenyl-1H-pyrazol-4-yl group between these compounds and 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine highlights the potential of similar structural motifs in medicinal chemistry. The successful incorporation of the pyrazole moiety in this case further supports the exploration of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine for potential biological applications, specifically in the realm of antimicrobial agents.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent and selective Glycine Transporter 1 (GlyT1) inhibitor, showing significant effects in rodent models of schizophrenia without causing unwanted central nervous system side effects []. It exhibits a high affinity for GlyT1 and good blood-brain barrier penetration [].

Relevance: This compound, while structurally distinct, emphasizes the significance of piperidine and substituted pyrazole moieties in medicinal chemistry, particularly for CNS-related targets. The piperidine ring in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, coupled with the substituted pyrazole, suggests potential for exploring its interactions with neurological targets, drawing parallels to this GlyT1 inhibitor.

3-Methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones

Compound Description: This series of compounds was synthesized using a green chemistry approach involving an ionic liquid as a solvent []. The reaction proceeds with high efficiency at room temperature [].

Relevance: While not identical in structure to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, the presence of a 1,3-diphenyl-1H-pyrazol-4-yl group in these compounds underscores the significance of this specific pyrazole substitution pattern. The synthetic methodology employed, focusing on green chemistry principles, might be adaptable for preparing 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine or related derivatives, making it relevant from a synthetic chemistry perspective.

6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl][1,2,4] triazolo[3,4-b][1,3,4] thiadiazole (CPNT)

Compound Description: CPNT is a water-insoluble drug investigated for enhanced bioavailability through encapsulation in chitosan nanoparticles []. This encapsulation significantly improves its efficacy against C6 cell lines compared to the free drug [].

Relevance: While structurally distinct from 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, CPNT underscores the significance of formulating poorly soluble drug candidates. If 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine exhibits limited aqueous solubility, strategies like nanoparticle encapsulation, as employed for CPNT, could be considered to enhance its bioavailability and therapeutic potential.

8-(1-benzyl-1H-pyrazol-4-yl) xanthines

Compound Description: This class of compounds demonstrates high affinity and selectivity as antagonists for the A2B adenosine receptor, a potential target for asthma treatment []. Structure-activity relationship studies identified key substitutions on the benzyl and xanthine moieties that influence binding affinity and selectivity [].

Relevance: These xanthine derivatives highlight the utility of modifying the 1-position of the pyrazole ring, as in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. While targeting a different receptor, the SAR insights from this study, particularly regarding substitutions on similar heterocyclic systems, could inform the design and optimization of novel compounds based on the 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine scaffold.

Compound Description: This compound is a pyrazole derivative whose crystal structure has been determined []. It exhibits an intramolecular hydrogen bond, influencing its molecular conformation and packing in the solid state [].

Relevance: This compound, while structurally distinct, exemplifies the diversity of substituents that can be incorporated onto the pyrazole ring. This is relevant to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, suggesting that modifications to its existing substituents or introduction of new ones on the pyrazole core could significantly impact its physicochemical and biological properties.

Compound Description: This Schiff base ligand and its molybdenum complex were synthesized and characterized using various spectroscopic techniques and DFT calculations []. Theoretical studies suggest potential biological activity and drug-likeness for both the ligand and its complex [].

Relevance: The presence of a substituted 1-phenyl-1H-pyrazol-4-yl moiety in the Schiff base ligand is structurally relevant to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. This similarity, along with the reported potential biological activity of the Schiff base and its complex, suggests that exploring metal complexes of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine could be a worthwhile avenue for discovering novel compounds with potential therapeutic applications.

2-((3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

Compound Description: The crystal structure of this pyrazole-triazole hybrid compound reveals the spatial arrangement of its molecular components []. The compound contains both pyrazole and triazole rings, linked by a methylene bridge.

Relevance: Although this compound differs significantly from 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, it showcases the ability to create hybrid molecules incorporating a 1-phenyl-1H-pyrazol-4-yl unit. This suggests the possibility of designing and synthesizing novel hybrids based on 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, potentially leading to compounds with unique biological activities.

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

Compound Description: This diazabicyclohexene derivative, synthesized via a multicomponent reaction, exhibits interesting photochromic behavior in both solid and solution states []. This property makes it potentially useful in applications such as molecular switches or sensors.

Relevance: This compound shares the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl unit with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. While the target compound doesn't necessarily possess photochromic properties, this example highlights the potential for pyrazole-containing compounds to exhibit unique and potentially useful physical properties, warranting further investigation into the characteristics of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine beyond its structural features.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

Compound Description: This complex molecule represents an analogue of a lead compound identified as a potent and selective inhibitor of HSP90α and HSP90β []. HSP90 proteins play a crucial role in tumor cell growth and survival, making their inhibition a promising strategy for cancer therapy [].

Relevance: This compound, incorporating a 1-methyl-1H-pyrazol-4-yl unit, highlights the diverse structural complexity achievable while retaining this specific pyrazole substitution pattern, also present in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The success in designing potent HSP90 inhibitors with similar pyrazole-containing scaffolds suggests the potential of exploring the biological activity of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine in various therapeutic areas, including oncology.

4-(2-Chloro-3-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-(methanesulfonyl)benzoyl)-1,3-dimethyl-1H-pyrazol-5-yl-1,3-dimethyl-1H-pyrazol-4-formate

Compound Description: This compound exists in both crystalline and amorphous forms. The amorphous form, developed for its improved physicochemical properties, displays enhanced solubility and stability compared to its crystalline counterpart []. This compound shows promise as a potential herbicide, demonstrating efficacy against various weeds in rice fields [].

Relevance: The presence of multiple pyrazole rings in this compound, including a 3,5-dimethyl-1H-pyrazol-1-yl unit, highlights the versatility of pyrazole as a building block in medicinal and agricultural chemistry. While the specific target and mechanism of action for this compound differ from potential applications of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, it underscores the importance of exploring different structural modifications and formulations for optimizing the desired properties and enhancing the efficacy of pyrazole-based compounds.

4-(5-(1H-Imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-amino-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its Derivatives

Compound Description: This series of imidazol-pyrazole hybrids displays potent biological activities []. Compound 9g within this series exhibits promising activity against EGFR, A549, and HepG2, while compound 9h demonstrates activity against FabH in E. coli []. DFT studies and molecular docking provide insights into their binding modes and interactions with target proteins [].

Relevance: This series emphasizes the potential of designing hybrid molecules incorporating a substituted 1-phenyl-1H-pyrazol-4-yl unit, similar to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The promising biological activities observed, including anticancer and antimicrobial effects, encourage the exploration of similar hybridization strategies for developing novel compounds based on the 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine scaffold. The use of DFT studies and molecular docking provides a valuable approach for understanding the binding interactions and optimizing the activity of these compounds, which can be applied to future investigations involving 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine.

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

Compound Description: This compound, synthesized via a condensation reaction, features a complex structure incorporating a thiazolidinone ring, benzofuran, and a 1-phenyl-1H-pyrazol-4-yl unit []. Its structure was confirmed through X-ray diffraction and spectral analyses [].

Relevance: While this compound exhibits structural complexity compared to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, it highlights the feasibility of incorporating a 1-phenyl-1H-pyrazol-4-yl moiety into diverse molecular frameworks. This suggests that exploring variations in the substituents attached to the pyrazole ring in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, or linking it to different heterocyclic systems, could lead to compounds with unique properties and potential applications in various fields.

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Compound Description: This series of compounds was synthesized via a one-pot, three-component condensation reaction using a heterogeneous catalyst []. The use of a heterogeneous catalyst allows for easy separation and potential reusability, contributing to the development of more sustainable synthetic methods [].

Relevance: The presence of a 1-phenyl-1H-pyrazol-4-yl unit within these compounds emphasizes the prevalence of this structural motif in various synthetic endeavors. While not directly related in terms of biological activity to 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, the successful application of a heterogeneous catalyst in their synthesis could inspire the development of more efficient and environmentally friendly methods for preparing 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine and its analogues.

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins

Compound Description: These two series of coumarin derivatives incorporate a 1-phenyl-1H-pyrazol-4-yl unit within their structures []. They were synthesized using Krohnke's reaction and evaluated for their antimicrobial activity against various bacterial and fungal strains [].

Relevance: These compounds highlight the potential of incorporating a 1-phenyl-1H-pyrazol-4-yl moiety, also present in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, into larger molecular scaffolds with potential biological activity. The antimicrobial screening results for these coumarin derivatives provide valuable information about structure-activity relationships and could guide the design and optimization of novel antimicrobial agents based on the 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine scaffold.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of saturated and monounsaturated fatty acids []. This compound exhibits potential as a pharmacological tool for studying the role of ELOVL6 in metabolic disorders and evaluating its therapeutic potential for treating diseases like diabetes [].

Relevance: Though structurally distinct from 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, Compound-A exemplifies the use of substituted pyrazole rings in developing selective enzyme inhibitors. This suggests that exploring the inhibitory potential of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine against various enzymes, particularly those involved in metabolic pathways, could be a worthwhile endeavor.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

Compound Description: This series of compounds exhibits central nervous system (CNS) depressant activity, with potential anticonvulsant and antipsychotic properties []. They demonstrate low acute toxicity and offer a promising starting point for developing novel CNS-active drugs [].

Relevance: While not structurally identical, this series shares the core structural feature of a substituted pyrazole ring with 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The demonstrated CNS activity of these methanones suggests that 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, which also contains a piperidine ring known to influence CNS activity, might possess interesting pharmacological properties related to the central nervous system. This highlights the need for further investigations into its potential interactions with neurological targets.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids demonstrates promising antimicrobial and anticancer activities []. Compound 7f within this series displays potent inhibitory activity against EGFR and A549 kinase []. Molecular modeling studies provide insights into their binding interactions with target proteins [].

Relevance: Similar to compound 19, this series highlights the potential of creating hybrid molecules incorporating a substituted 1-phenyl-1H-pyrazol-4-yl unit, like 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. The diverse biological activities observed, including anticancer and antimicrobial effects, for these hybrids encourage further exploration of similar hybridization strategies for developing novel compounds based on the 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine scaffold. The use of molecular modeling studies provides valuable insights into their binding interactions, which can inform future design and optimization efforts for related compounds.

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound, containing both triazole and pyrazole rings, was synthesized and characterized spectroscopically []. Molecular docking studies suggest potential inhibitory activity against human prostaglandin reductase (PTGR2) [].

Relevance: This compound highlights the ability to incorporate a 5-methyl-1-phenyl-1H-pyrazol-4-yl unit, similar to the pyrazole moiety in 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine, into structures with potential biological activity. The use of molecular docking for predicting its interactions with a target protein (PTGR2) provides a valuable tool for exploring the biological potential of similar compounds, including derivatives of 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine. [](https://www.semanticscholar.org/paper/acbbd8c18bb640f50d2290578aedd047

Properties

Product Name

1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine

IUPAC Name

3-(methoxymethyl)-1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C23H27N3O/c1-27-17-18-6-5-13-26(15-18)16-22-14-24-25-23(22)21-11-9-20(10-12-21)19-7-3-2-4-8-19/h2-4,7-12,14,18H,5-6,13,15-17H2,1H3,(H,24,25)

InChI Key

HKGKYAXVKVCKHH-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.